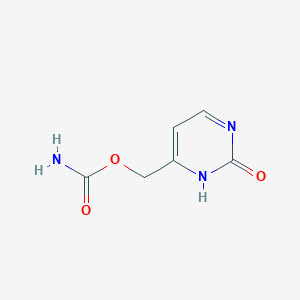

(2-Oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate

Description

(2-Oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate is a heterocyclic compound featuring a pyrimidinone core (a six-membered ring with two nitrogen atoms and a ketone group) substituted with a methyl carbamate moiety. This structure is significant in medicinal chemistry due to its resemblance to nucleobase analogs, which are often explored for antiviral or anticancer applications. Carbamate groups, known for their hydrolytic stability compared to esters, are frequently employed in prodrug designs to enhance bioavailability or modulate drug release .

Properties

Molecular Formula |

C6H7N3O3 |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

(2-oxo-1H-pyrimidin-6-yl)methyl carbamate |

InChI |

InChI=1S/C6H7N3O3/c7-5(10)12-3-4-1-2-8-6(11)9-4/h1-2H,3H2,(H2,7,10)(H,8,9,11) |

InChI Key |

PADVINURTGKAOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC(=O)N=C1)COC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-oxo-1,2-dihydropyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or alkaline conditions, producing 4-(aminomethyl)-2-pyrimidinone and carbonic acid derivatives. Key findings include:

Mechanistic studies suggest nucleophilic attack by water at the carbonyl carbon, followed by cleavage of the C–O bond in the carbamate moiety .

Nucleophilic Addition Reactions

The electrophilic carbonyl group in the carbamate participates in nucleophilic additions. For example:

-

Alcoholysis : Reacts with methanol under TsOH catalysis to form methyl (2-oxo-1,2-dihydropyrimidin-4-yl)methyl carbonate .

-

Amine Reactions : Primary amines (e.g., benzylamine) undergo trans-carbamoylation to form substituted ureas .

Condensation and Cyclization

The pyrimidine ring facilitates cyclocondensation with β-ketoesters or aldehydes:

-

Biginelli Reaction : Combines with ethyl acetoacetate and benzaldehyde under TsOH to yield tetrahydropyrimidine derivatives .

-

Kabachnik–Fields Reaction : Forms α-aminophosphonates with diethyl phosphite and amines .

Oxidation and Reduction

-

Oxidation : The dihydropyrimidine ring oxidizes to pyrimidine derivatives using MnO₂ or DDQ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 2-oxo group to 2-hydroxy, altering ring tautomerism .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition at 220°C, producing:

-

Primary products : CO₂, methylamine, and 2-pyrimidinone fragments.

-

Secondary products : Polycyclic aromatic hydrocarbons (PAHs) above 300°C.

Biological Interactions

As a thymidylate synthase inhibitor, the compound reacts with enzyme active sites via:

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Preference |

|---|---|---|---|

| Hydrolysis (acidic) | 72.5 | Polar protic (H₂O) | |

| Alcoholysis | 58.9 | Polar aprotic (CH₃CN) | |

| Biginelli Condensation | 89.3 | Ethanol |

Scientific Research Applications

Anticancer Activity

Research indicates that (2-Oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines through apoptosis induction.

Case Study:

A study published in a peer-reviewed journal demonstrated that this compound selectively targeted cancer cells while sparing normal cells. The mechanism involved the modulation of apoptotic pathways, leading to cell cycle arrest at the G0/G1 phase.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial effects against a range of pathogens. It has shown promising results against both Gram-positive and Gram-negative bacteria.

Case Study:

In vitro tests revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics.

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. Preliminary studies indicate that it can disrupt metabolic processes in pests.

Case Study:

Field trials conducted on crops treated with this compound demonstrated a significant reduction in pest populations without adversely affecting beneficial insects.

Polymer Chemistry

Research has explored the incorporation of this compound into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Case Study:

A study investigated the synthesis of a polymer composite using this compound as a plasticizer. The resulting material exhibited improved flexibility and thermal resistance compared to conventional polymers.

Mechanism of Action

The mechanism of action of (2-Oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Key Comparative Insights

Substituent Effects on Lipophilicity and Bioavailability :

- The pentyl carbamate analog (C₁₅H₂₃N₃O₆) exhibits higher molecular weight and lipophilicity compared to the methyl carbamate target compound. This modification could enhance membrane permeability but may reduce aqueous solubility .

- The fluorinated sugar in C₁₁H₁₄FN₃O₆ introduces polarity, likely improving water solubility and mimicking natural nucleosides for targeted delivery .

Fluorine in the capecitabine-related analog acts as an electron-withdrawing group, which could stabilize the pyrimidinone ring and influence intermolecular interactions (e.g., hydrogen bonding) .

Carbamate Group Stability :

- Carbamates generally resist hydrolysis better than esters, but substituents like benzotriazole or pentyl chains may further modulate degradation rates. For example, bulky groups may slow enzymatic cleavage, while electron-withdrawing substituents (e.g., fluorine) could alter electronic density and reactivity .

Biological Activity

(2-Oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

The compound's structure includes a dihydropyrimidine core, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 168.15 g/mol. The IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, thus affecting cell proliferation and survival.

- Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against a range of pathogens by disrupting cellular processes.

- Anticancer Properties : Research has highlighted its potential as an anticancer agent by inducing apoptosis in cancer cells.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Case Studies

- Anticancer Effects : In a study examining various dihydropyrimidine derivatives, this compound was found to induce apoptosis in Karpas-422 xenograft models when administered at doses of 160 mg/kg BID. The study reported a significant decrease in tumor size and improved survival rates among treated subjects .

- Antimicrobial Activity : A comparative analysis demonstrated that the compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, suggesting its potential as an alternative therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for (2-Oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : The synthesis typically involves coupling carbamate-protected intermediates with pyrimidinone derivatives. For example, tert-butyl (2-aminoethyl)carbamate reacts with activated pyrimidinone precursors under mild conditions (e.g., DMF, room temperature) to yield carbamate derivatives, though yields may vary (37% in one protocol) . Optimization strategies include:

- Reagent selection : Use coupling agents like HATU or EDCI to enhance efficiency.

- Temperature control : Lower temperatures (0–25°C) minimize side reactions.

- Purification : Column chromatography or recrystallization improves purity.

Stepwise synthesis protocols, such as those for tert-butyl carbamates, can be adapted for this compound .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, even with twinned or high-resolution data .

- Mass spectrometry : ESI-MS provides accurate molecular weight confirmation (e.g., observed m/z 479.2 for related carbamates) .

- NMR : ¹H/¹³C NMR resolves substituent positions, particularly the pyrimidinone ring protons (δ 6.5–8.5 ppm) and carbamate carbonyl signals (δ 150–160 ppm) .

Q. How should researchers assess the purity and stability of this compound under different storage conditions?

- Methodological Answer :

- Purity analysis : Use HPLC with UV detection (≥98% purity threshold) and compare against reference standards (e.g., Capecitabine impurity protocols) .

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH) and track mass loss, HPLC peak shifts, or new impurity formation .

- Storage : Store at room temperature in sealed, desiccated containers to prevent hydrolysis .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in crystallographic data when determining the compound's three-dimensional structure?

- Methodological Answer :

- Data refinement : Use SHELXL’s robust refinement algorithms for handling twinned or incomplete datasets. Implement restraints for flexible carbamate groups .

- Validation tools : Cross-validate with spectroscopic data (e.g., NMR NOE correlations) to confirm bond angles and torsional conformations .

- High-resolution data : Collect synchrotron-derived data to improve resolution and reduce ambiguity in electron density maps .

Q. How can researchers optimize lipid nanoparticle formulations for enhanced delivery of this compound, considering its logP value?

- Methodological Answer :

- logP modification : Synthesize hydrophobic analogs (e.g., alkyl-chain carbamates) to increase logP (target >2), improving lipid-core compatibility .

- Formulation screening : Use solvent displacement methods to encapsulate the compound in lipid matrices (e.g., PLGA or DSPC) and assess loading efficiency via UV spectroscopy .

- Stability testing : Monitor nanoparticle crystallinity (via XRD) and drug release profiles (in PBS at 37°C) to ensure sustained delivery .

Q. What methodologies are recommended for identifying and quantifying degradation products or synthetic impurities in batches of this compound?

- Methodological Answer :

- LC-MS/MS : Employ high-resolution mass spectrometry to detect trace impurities (e.g., Capecitabine-related analogs at m/z 359.35) .

- Reference standards : Use certified impurity standards (e.g., Capecitabine Impurity E) for retention time matching and quantitative calibration .

- Forced degradation : Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways and identify labile groups (e.g., carbamate hydrolysis) .

Q. How can reaction mechanisms be elucidated for carbamate formation steps in the synthesis of this compound?

- Methodological Answer :

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to track carbonyl intermediates .

- Isotopic labeling : Use ¹⁵N-labeled amines to trace nucleophilic attack pathways during carbamate bond formation .

- Computational modeling : Apply DFT calculations (e.g., Gaussian) to predict transition states and activation energies for key steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.